molecular formula C25H23N5O4S B11431447 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11431447
M. Wt: 489.5 g/mol
InChI Key: AJBCLOJDBXDKDO-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesisThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield oxindole derivatives, while reduction of the triazole ring would yield dihydrotriazole derivatives .

Scientific Research Applications

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, while the triazole ring can enhance the compound’s binding affinity and selectivity. The furan-2-carboxamide moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C25H23N5O4S/c1-33-20-10-5-4-9-19(20)30-22(15-26-24(32)21-11-6-14-34-21)27-28-25(30)35-16-23(31)29-13-12-17-7-2-3-8-18(17)29/h2-11,14H,12-13,15-16H2,1H3,(H,26,32)

InChI Key

AJBCLOJDBXDKDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5

Origin of Product

United States

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